2-Chloro-3-fluoro-N-methoxypyridine-4-carboxamide 2-Chloro-3-fluoro-N-methoxypyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1877404-95-9
VCID: VC2971893
InChI: InChI=1S/C7H6ClFN2O2/c1-13-11-7(12)4-2-3-10-6(8)5(4)9/h2-3H,1H3,(H,11,12)
SMILES: CONC(=O)C1=C(C(=NC=C1)Cl)F
Molecular Formula: C7H6ClFN2O2
Molecular Weight: 204.58 g/mol

2-Chloro-3-fluoro-N-methoxypyridine-4-carboxamide

CAS No.: 1877404-95-9

Cat. No.: VC2971893

Molecular Formula: C7H6ClFN2O2

Molecular Weight: 204.58 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-fluoro-N-methoxypyridine-4-carboxamide - 1877404-95-9

Specification

CAS No. 1877404-95-9
Molecular Formula C7H6ClFN2O2
Molecular Weight 204.58 g/mol
IUPAC Name 2-chloro-3-fluoro-N-methoxypyridine-4-carboxamide
Standard InChI InChI=1S/C7H6ClFN2O2/c1-13-11-7(12)4-2-3-10-6(8)5(4)9/h2-3H,1H3,(H,11,12)
Standard InChI Key AHMACEJNJBDXRS-UHFFFAOYSA-N
SMILES CONC(=O)C1=C(C(=NC=C1)Cl)F
Canonical SMILES CONC(=O)C1=C(C(=NC=C1)Cl)F

Introduction

1. Introduction to 2-Chloro-3-fluoro-N-methoxypyridine-4-carboxamide

2-Chloro-3-fluoro-N-methoxypyridine-4-carboxamide is a heterocyclic organic compound belonging to the pyridine derivative family. Its structure contains a pyridine ring substituted with chlorine, fluorine, and a methoxy group, along with an amide functional group at the 4th position. This compound is of interest in medicinal chemistry due to its potential applications in drug discovery and development.

3. Synthesis

The synthesis of 2-Chloro-3-fluoro-N-methoxypyridine-4-carboxamide typically involves multi-step processes starting from pyridine derivatives. A general synthetic route may include:

  • Halogenation: Selective introduction of chlorine and fluorine atoms onto the pyridine ring.

  • Amidation: Conversion of a carboxylic acid or ester group into an amide using methoxyamine or related reagents.

  • Purification: Crystallization or chromatographic techniques to isolate the desired compound.

4. Applications

Pharmaceutical Research

This compound is studied for its potential as a pharmacophore in drug design. The pyridine ring, along with halogen substituents, often enhances biological activity by improving binding affinity to enzyme active sites or receptors.

Example Applications:

  • Anticancer Agents: Pyridine derivatives are frequently explored as kinase inhibitors.

  • Antimicrobial Compounds: Halogenated pyridines exhibit antimicrobial properties against bacterial and fungal strains.

Agrochemical Development

The structural features of this compound make it a candidate for herbicide or pesticide development due to its ability to interfere with biological pathways in plants or pests.

5. Toxicology and Safety

Although specific toxicological data for this compound is unavailable, general precautions for handling halogenated pyridines apply:

  • Avoid inhalation, ingestion, or skin contact.

  • Use personal protective equipment (PPE) such as gloves and goggles.

  • Conduct experiments in well-ventilated areas or fume hoods.

6. Analytical Characterization

To confirm the identity and purity of 2-Chloro-3-fluoro-N-methoxypyridine-4-carboxamide, the following techniques are commonly employed:

Analytical MethodPurpose
NMR Spectroscopy (1H, 13C)Structural elucidation and functional group analysis
Mass Spectrometry (MS)Molecular weight determination
Infrared Spectroscopy (IR)Identification of functional groups
High-Performance Liquid Chromatography (HPLC)Purity assessment

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator